

A Technical Deep Dive into the Biological Functions of Ripk1-IN-23

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Compound of Interest

Compound Name: *Ripk1-IN-23*

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Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a host of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of **Ripk1-IN-23**, a potent and selective inhibitor of RIPK1 kinase activity. We will explore its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its use, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on RIPK1-targeted therapies.

Introduction to RIPK1 and the Rationale for Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular signaling pathways, governing cell survival, apoptosis, and necroptosis.^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14]} Its function is intricately regulated by post-translational modifications, particularly ubiquitination and phosphorylation. In its scaffold function, RIPK1 is essential for the activation of the pro-survival NF- κ B signaling pathway. Conversely, the kinase activity of RIPK1 is a key driver of programmed cell death pathways, namely apoptosis and a regulated form of necrosis known as necroptosis.

Dysregulation of RIPK1 kinase activity has been implicated in the pathophysiology of numerous human diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[3][5][15] This has spurred the development of small molecule inhibitors that specifically target the kinase function of RIPK1, with the aim of mitigating inflammation and preventing pathological cell death.

Ripk1-IN-23 (also identified as compound 19 and GDC-8264) is a novel, potent, and highly selective inhibitor of RIPK1.[16][1][3] This guide will provide a detailed overview of its biological functions and its utility as a chemical probe to dissect RIPK1 signaling and as a potential therapeutic agent.

Mechanism of Action of Ripk1-IN-23

Ripk1-IN-23 is a Type III kinase inhibitor, meaning it binds to an allosteric pocket adjacent to the ATP-binding site of RIPK1.[3] This binding stabilizes an inactive conformation of the kinase, preventing the autophosphorylation required for its activation. By inhibiting the kinase activity of RIPK1, **Ripk1-IN-23** effectively blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.

The primary mechanism by which **Ripk1-IN-23** exerts its anti-inflammatory and cytoprotective effects is through the inhibition of the formation of the necrosome, a protein complex essential for the execution of necroptosis. Upon stimulation by ligands such as Tumor Necrosis Factor- α (TNF α), activated RIPK1 recruits RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis. By preventing the initial activation of RIPK1, **Ripk1-IN-23** halts this entire cascade.

Quantitative Data on the Efficacy of Ripk1-IN-23

The potency and selectivity of **Ripk1-IN-23** have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of **Ripk1-IN-23** (GDC-8264)[3]

Assay Type	Target	Species	Kiapp (μM)
ATP Hydrolysis	RIPK1	Human	0.00071
ATP Hydrolysis	RIPK1	Cynomolgus	0.0013
ATP Hydrolysis	RIPK1	Mouse	4.5
ATP Hydrolysis	RIPK1	Rat	>10

Table 2: Cellular Potency of **Ripk1-IN-23** (GDC-8264) in Necroptosis Assays[16][1][3]

Cell Line	Species	Assay Conditions	EC50 (μM)
HT-29	Human	TNFα/BV6/zVAD	0.0063
U937	Human	Not Specified	0.0063
L929	Murine	TNFα/QVD-OPh	1.3

Table 3: Kinase Selectivity of **Ripk1-IN-23** (GDC-8264)[3]

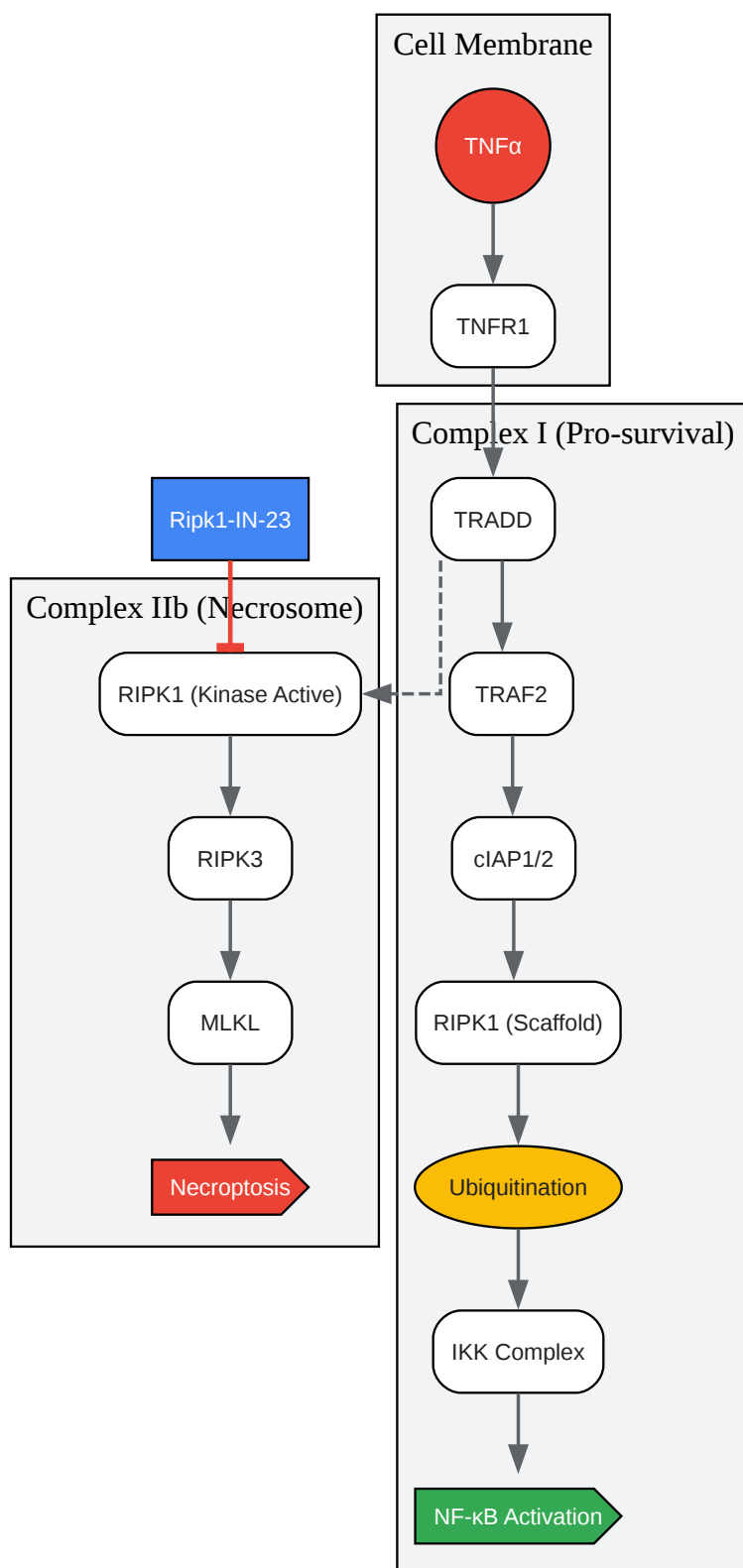
Kinase Panel	Number of Kinases Tested	Inhibition at 10 μM
220-member panel	220	No kinase inhibited by ≥50%

Signaling Pathways Modulated by Ripk1-IN-23

Ripk1-IN-23 primarily impacts two major signaling pathways downstream of TNF receptor 1 (TNFR1): the necroptosis pathway and the NF-κB survival pathway.

Inhibition of the Necroptosis Pathway

As a potent inhibitor of RIPK1 kinase activity, **Ripk1-IN-23** directly blocks the signaling cascade that leads to necroptotic cell death. The following diagram illustrates this inhibitory action.

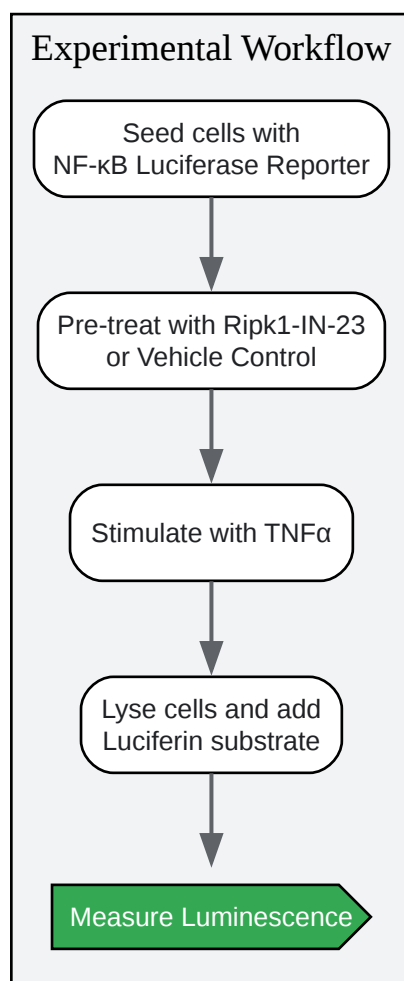


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Figure 1: Inhibition of the Necroptosis Signaling Pathway by **Ripk1-IN-23**.

Indirect Modulation of the NF- κ B Pathway

While **Ripk1-IN-23** does not directly inhibit the scaffold function of RIPK1 required for NF- κ B activation, the interplay between the kinase and scaffold activities means that inhibiting the kinase can have downstream consequences on inflammatory gene expression. The following diagram illustrates the general workflow of an NF- κ B reporter assay used to assess these effects.



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Figure 2: Workflow for an NF- κ B Luciferase Reporter Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize **Ripk1-IN-23**.

HT-29 Cell Necroptosis Assay

This assay is used to determine the cellular potency of compounds in inhibiting TNF α -induced necroptosis.

Materials:

- HT-29 human colon adenocarcinoma cells
- DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
- Human TNF α
- SMAC mimetic (e.g., BV6 or Birinapant)
- Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)
- **Ripk1-IN-23**
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Seed HT-29 cells in 96-well plates at a density of 1×10^4 cells/well and incubate overnight.
- Prepare serial dilutions of **Ripk1-IN-23** in culture medium.
- Pre-treat the cells with the **Ripk1-IN-23** dilutions for 1 hour.
- Add a cocktail of TNF α (e.g., 30 ng/mL), SMAC mimetic (e.g., 2 μ M), and a pan-caspase inhibitor (e.g., 20 μ M) to induce necroptosis.
- Incubate the plates for 24 hours at 37°C.
- Equilibrate the plates to room temperature.
- Add the cell viability reagent according to the manufacturer's instructions.

- Measure luminescence using a plate reader.
- Calculate EC50 values by fitting the data to a four-parameter logistic curve.

RIPK1 Biochemical Kinase Assay (ATP Hydrolysis)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.

Materials:

- Recombinant human RIPK1 kinase domain
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer (e.g., containing MOPS, EDTA, MgCl₂)
- ADP-Glo™ Kinase Assay kit (Promega)
- **Ripk1-IN-23**
- 384-well plates

Procedure:

- Prepare serial dilutions of **Ripk1-IN-23** in kinase assay buffer.
- Add the RIPK1 enzyme and MBP substrate to the wells of a 384-well plate.
- Add the **Ripk1-IN-23** dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding ATP.
- Incubate for a specific time (e.g., 60 minutes) at room temperature.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
- Measure the luminescence, which is proportional to the kinase activity.
- Calculate IC50 values from the dose-response curves.

In Vivo Efficacy and Pharmacokinetics

While specific in vivo efficacy and pharmacokinetic data for **Ripk1-IN-23** (as named) are not extensively published in the public domain, the characterization of the closely related compound GDC-8264 provides valuable insights.

In Vivo Efficacy: In a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), RIPK1 inhibitors have demonstrated protection against hypothermia and mortality.[3]

Pharmacokinetics: Pharmacokinetic studies of GDC-8264 in preclinical species have been conducted to assess its drug-like properties.[3] While detailed parameters for **Ripk1-IN-23** are not available, the development of GDC-8264 as a clinical candidate suggests favorable pharmacokinetic properties were achieved.

Conclusion

Ripk1-IN-23 is a potent and selective allosteric inhibitor of RIPK1 kinase activity. Its ability to effectively block necroptosis in cellular models highlights its potential as a valuable research tool for elucidating the complex roles of RIPK1 in health and disease. Furthermore, the progression of structurally related compounds into clinical trials underscores the therapeutic promise of targeting RIPK1 for a range of inflammatory and degenerative disorders. This technical guide provides a foundational understanding of the biological functions of **Ripk1-IN-23**, empowering researchers and drug developers to leverage this compound in their scientific endeavors. Further investigation into the in vivo efficacy and safety profile of **Ripk1-IN-23** will be crucial for its potential translation into a clinical setting.

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